molecular formula C8H10N2O3 B13800718 Barbituric acid, 5-isopropenyl-5-methyl- CAS No. 67051-35-8

Barbituric acid, 5-isopropenyl-5-methyl-

Cat. No.: B13800718
CAS No.: 67051-35-8
M. Wt: 182.18 g/mol
InChI Key: BHCOBDVPTWTVBT-UHFFFAOYSA-N
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Description

5-Isopropenyl-5-methylbarbituric acid is a derivative of barbituric acid, a compound known for its diverse pharmacological and biological applications. This compound is characterized by its unique structure, which includes an isopropenyl group and a methyl group attached to the barbituric acid core. The molecular formula of 5-Isopropenyl-5-methylbarbituric acid is C11H10N2O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropenyl-5-methylbarbituric acid typically involves the reaction of barbituric acid with isopropenyl and methyl substituents under controlled conditions. One common method includes the use of a base-catalyzed reaction where barbituric acid is treated with isopropenyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 5-Isopropenyl-5-methylbarbituric acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-Isopropenyl-5-methylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Isopropenyl-5-methylbarbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropenyl-5-methylbarbituric acid is primarily related to its interaction with the central nervous system. It exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA, which leads to sedation and anticonvulsant effects. Additionally, it may interact with other neurotransmitter systems, including the glutamate receptors, to modulate neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropenyl-5-methylbarbituric acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the isopropenyl group enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic profile and biological activity .

Properties

CAS No.

67051-35-8

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-methyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H10N2O3/c1-4(2)8(3)5(11)9-7(13)10-6(8)12/h1H2,2-3H3,(H2,9,10,11,12,13)

InChI Key

BHCOBDVPTWTVBT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(C(=O)NC(=O)NC1=O)C

Origin of Product

United States

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